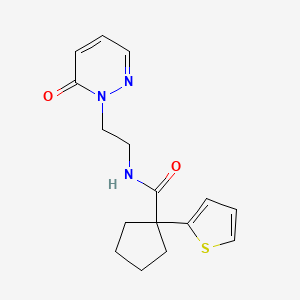

![molecular formula C23H21N3O3S2 B2978485 N-cyclopentyl-3-[2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide CAS No. 1105199-36-7](/img/structure/B2978485.png)

N-cyclopentyl-3-[2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . They are known for their superior pharmacological applications .

Synthesis Analysis

Triazoles can be synthesized effectively using various methods . The main synthetic methods include using sodium azide, trimethylsilyl azide, alkyl/aryl azide, hydrazone, sulfonamide, hydrazine, and diazo-compounds as raw materials to provide nitrogen atoms .Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

Triazoles are known for their strong stability under thermal and acid conditions . They are insensitive to redox, hydrolysis, and enzymatic hydrolase .Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structures and substituents .Applications De Recherche Scientifique

Synthesis and Biological Applications

Anticancer Activity

The synthesis and evaluation of quinazolinone derivatives have been a significant area of interest due to their potential anticancer properties. For example, novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been synthesized, showing potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines (Ahmed, S., Ahmed, O., & Abdelhamid, A., 2014). Similarly, [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives were synthesized, demonstrating superior effectiveness compared to known anticancer agents in various cancer cell lines (Kaneko, D. et al., 2020).

Antihypertensive Activity

The development of novel triazoloquinazolinones has also been pursued for their antihypertensive activity. A study highlighted the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, showing significant in vivo antihypertensive effects in spontaneously hypertensive rats, with one compound exhibiting activity surpassing the reference standard prazosin (Alagarsamy, V., & Pathak, U. S., 2007).

Antiviral Activity

The exploration of quinazolinone derivatives extends to antiviral applications as well. A study reported the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation, which displayed weak to good anti-Tobacco mosaic virus (TMV) activity, showcasing the potential of these compounds in antiviral research (Luo, H. et al., 2012).

Mécanisme D'action

While the specific mechanism of action for your compound is not available, triazoles in general have been found to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-3-29-17-11-9-16(10-12-17)24-20(27)14-30-23-25-18-13-19(15-7-5-4-6-8-15)31-21(18)22(28)26(23)2/h4-13H,3,14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLIPBCMRBTINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978402.png)

![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester](/img/structure/B2978408.png)

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2978409.png)

![Methyl 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-2-thiophenecarboxylate](/img/structure/B2978412.png)

![N-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)prop-2-enamide](/img/structure/B2978421.png)

![9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride](/img/structure/B2978423.png)